- Polyethylene Glycol as a Green Medium for the Microwave-Assisted Synthesis of Guanamines, ChemistrySelect, 2023, 8(29),
Cas no 91-76-9 (6-Phenyl-1,3,5-triazine-2,4-diamine)
6-Phenyl-1,3,5-triazine-2,4-diamine Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Diamino-6-phenyl-1,3,5-triazine
- 2,4-Diamino-6-phenyl-s-triazine
- 6-Phenyl-1,3,5-triazine-2,4-diamine
- 6-phenyl-1,3,5-triazine-2,4-diyldiamine
- Benzoguanamine
- Benzene melamine
- 6-Phenyl-[1,3,5]triazine-2,4-diamine
- 2,4-diamine-6-phenyl-1,3,5-triazine
- 2,4-diamino-6-phenyl[1,3,5]triazine
- 2,6-diamino-4-phenyl-1,3,5-triazine
- 6-phenyl-[1,3,5]-triazine-2,4-diamine
- benzoguamamine
- BENZOGUANAME
- Benzoguanamin
- Benzoguanimine
- Benzoquanamine
- usafrh-5
- Benzoguanamine;2,4-Diamino-6-phenyl-1,3,5-triazine;
- Benzonquanmine
- 6-Phenyl-1,3,5-triazine-2,4-diamine (ACI)
- s-Triazine, 2,4-diamino-6-phenyl- (6CI, 8CI)
- 2,4-Diamino-6-phenyltriazine
- 2-Phenyl-4,6-diamino-1,3,5-triazine
- 2-Phenyl-4,6-diamino-s-triazine
- 4,6-Diamino-2-phenyl-s-triazine
- 6-Phenyl-2,4-diamino-1,3,5-triazine
- ENT 60118
- Nikaganamine
- NSC 3267
-
- MDL: MFCD00023187
- Inchi: 1S/C9H9N5/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14)
- InChI Key: GZVHEAJQGPRDLQ-UHFFFAOYSA-N
- SMILES: N1C(N)=NC(C2C=CC=CC=2)=NC=1N
- BRN: 153223
Computed Properties
- Exact Mass: 187.08600
- Monoisotopic Mass: 187.085795
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: nothing
- Topological Polar Surface Area: 90.7
Experimental Properties
- Color/Form: Powder
- Density: 1.4
- Melting Point: 225.0 to 230.0 deg-C
- Boiling Point: 311.95°C (rough estimate)
- Flash Point: 285.8 °C
- Refractive Index: 1.6900 (estimate)
- PH: 6.5 (0.3g/l, H2O, 20℃)
- Solubility: 0.3g/l
- PSA: 90.71000
- LogP: 1.86540
- Merck: 1089
- FEMA: 2744
- Solubility: Soluble in ethanol, ether, dilute hydrochloric acid, partially soluble in dimethylformamide, insoluble in acetone, chloroform, ethyl acetate. Very slightly soluble in water (22 ℃, 0.06%, 100 ℃, 0.6%).
6-Phenyl-1,3,5-triazine-2,4-diamine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302-H412
- Warning Statement: P273
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 22-52/53
- Safety Instruction: S61
- RTECS:XY7000000
-
Hazardous Material Identification:
- Packing Group:I; II; III
- Risk Phrases:R22; R52/53
- HazardClass:IRRITANT
- TSCA:Yes
- Storage Condition:Keep container closed when not in use Store in tightly closed containers Store in a cool \ dry \ well ventilated area, away from incompatible substances
6-Phenyl-1,3,5-triazine-2,4-diamine Customs Data
- HS CODE:29336980
- Customs Data:
China Customs Code:
29336980
6-Phenyl-1,3,5-triazine-2,4-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80694-5mg |
Benzoguanamine |
91-76-9 | 98.0% | 5mg |
¥160 | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0111-25g |
6-Phenyl-1,3,5-triazine-2,4-diamine |
91-76-9 | 98.0%(LC&T) | 25g |
¥135.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0111-500g |
6-Phenyl-1,3,5-triazine-2,4-diamine |
91-76-9 | 98.0%(LC&T) | 500g |
¥355.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B256A-500g |
6-Phenyl-1,3,5-triazine-2,4-diamine |
91-76-9 | 99% | 500g |
¥198.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B256A-100g |
6-Phenyl-1,3,5-triazine-2,4-diamine |
91-76-9 | 99% | 100g |
¥69.0 | 2022-05-30 | |
| BAI LING WEI Technology Co., Ltd. | 263901-25G |
Benzoguanamine, 99% |
91-76-9 | 99% | 25G |
¥ 61 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 263901-100G |
Benzoguanamine, 99% |
91-76-9 | 99% | 100G |
¥ 165 | 2022-04-26 | |
| TRC | P321073-250mg |
6-Phenyl-1,3,5-triazine-2,4-diamine |
91-76-9 | 250mg |
$ 65.00 | 2023-09-06 | ||
| TRC | P321073-500mg |
6-Phenyl-1,3,5-triazine-2,4-diamine |
91-76-9 | 500mg |
$ 87.00 | 2023-09-06 | ||
| TRC | P321073-2.5g |
6-Phenyl-1,3,5-triazine-2,4-diamine |
91-76-9 | 2.5g |
$ 109.00 | 2023-09-06 |
6-Phenyl-1,3,5-triazine-2,4-diamine Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
1.2 15 - 30 min, 80 °C
- Microwave-Assisted One-Pot Tandem Reactions for Direct Conversion of Primary Alcohols and Aldehydes to Triazines and Tetrazoles in Aqueous Media, Journal of Organic Chemistry, 2007, 72(8), 3141-3144
Production Method 7
1.2 Reagents: Sodium carbonate Solvents: Water
- Synthesis of 6-aryl-2,4-diamino-pyrimidines and triazines using palladium catalyzed Suzuki cross-coupling reactions, Tetrahedron, 2001, 57(14), 2787-2789
Production Method 8
- Synthesis and properties of sym-triazine derivatives. 5. Synthesis and mass spectrometric investigation of sym-triazinylureas, Khimiya Geterotsiklicheskikh Soedinenii, 1987, (3), 356-62
Production Method 9
- A new synthesis of s-triazines, Journal of Heterocyclic Chemistry, 1976, 13(4), 917-19
Production Method 10
Production Method 11
- A novel one-pot three component approach to 6-substituted 2,4-diamino-1,3,5-triazines using nano-sized copper/zinc-modified MCM-41 (Cu/Zn-MCM-41) as a new heterogeneous mesoporous catalyst, Journal of Industrial and Engineering Chemistry (Amsterdam, 2017, 50, 41-49
Production Method 12
Production Method 13
Production Method 14
1.2 Reagents: Potassium hydroxide ; 24 h, reflux
- Direct Conversion of Aldehydes to Amides, Tetrazoles, and Triazines in Aqueous Media by One-Pot Tandem Reactions, Journal of Organic Chemistry, 2003, 68(3), 1158-1160
Production Method 15
- Synthesis, molecular docking studies, and in vitro evaluation of 1,3,5-triazine derivatives as promising antimicrobial agents, Journal of Molecular Structure, 2020, 1220,
Production Method 16
- Control of the Aggregation of a Phenylenevinylenediimide Chromophore by Use of Supramolecular Chemistry: Enhanced Electroluminescence in Supramolecular Organic Devices, Chemistry of Materials, 2010, 22(18), 5258-5270
Production Method 17
Production Method 18
- Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology, Catalysis Science & Technology, 2022, 12(15), 4679-4687
Production Method 19
Production Method 20
Production Method 21
Production Method 22
- Dimroth rearrangement of acylamino-1,3,5-triazines. V. Synthesis and Dimroth rearrangement of 2-acylamino-4-substituted-1,3,5-triazines, Fukui Daigaku Kogakubu Kenkyu Hokoku, 1987, 35(2), 233-43
Production Method 23
- Dimroth rearrangement of acylamino-1,3,5-triazines. I. Bisbenzoylation of 2,4-diamino-1,3,5-triazine and Dimroth rearrangement of that bis-benzoylated compound, Fukui Daigaku Kogakubu Kenkyu Hokoku, 1985, 33(2), 185-95
Production Method 24
- Syntheses of formaldehyde stabilizers, Buletinul Stiintific si Tehnic al Institutului Politehnic Traian Vuia Timisoara, 1979, 24(1), 97-101
Production Method 25
- Improved synthesis of arylguanamines. Reaction of aromatic nitriles with dicyandiamide in presence of sodium ethoxide, Journal of Chemical and Engineering Data, 1971, 16(1),
Production Method 26
- Triazines and related products. VI. Synthesis and properties of 4-amino-2(2H)-imino-s-triazino[1,2-c][1,2,3]benzotriazines, Journal of the Chemical Society [Section] C: Organic, 1970, (17), 2298-308
6-Phenyl-1,3,5-triazine-2,4-diamine Raw materials
- Dicyandiamide
- Phenylboronic acid
- Guanidine
- 6-chloro-1,3,5-triazine-2,4-diamine
- aminoformonitrile
- Benzyl alcohol
- Benzaldehyde
- 4-phenyl-1,3,5-triazin-2-amine
- N-[amino-(cyanoamino)methylidene]benzamide
6-Phenyl-1,3,5-triazine-2,4-diamine Preparation Products
6-Phenyl-1,3,5-triazine-2,4-diamine Suppliers
6-Phenyl-1,3,5-triazine-2,4-diamine Related Literature
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Triazines 1,3,5-triazine-2,4-diamines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Triazines Aminotriazines 1,3,5-triazine-2,4-diamines
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
Additional information on 6-Phenyl-1,3,5-triazine-2,4-diamine
6-Phenyl-1,3,5-Triazine-2,4-Diamine: A Comprehensive Overview
6-Phenyl-1,3,5-triazine-2,4-diamine, commonly referred to by its CAS number CAS No. 91-76-9, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of triazines, which are heterocyclic aromatic compounds containing three nitrogen atoms in a six-membered ring. The presence of a phenyl group at the 6-position and diamine functionalities at positions 2 and 4 makes this compound unique and highly functional for diverse chemical reactions.
The molecular formula of 6-Phenyl-1,3,5-triazine-2,4-diamine is C8H8N4. Its molecular weight is approximately 156.17 g/mol. The compound exists as a crystalline solid under standard conditions and is soluble in polar solvents such as water and alcohols. The structure of this compound is characterized by the aromatic triazine ring system with two amino groups (-NH2) at positions 2 and 4 and a phenyl group (-C6H5) at position 6. This arrangement imparts both electron-donating and electron-withdrawing properties to the molecule, making it suitable for various chemical transformations.
6-Phenyl-1,3,5-triazine-2,4-diamine has been extensively studied for its role in the synthesis of advanced materials. Recent research has highlighted its potential in the development of high-performance polymers and organic semiconductors. For instance, studies have shown that this compound can serve as a building block for constructing two-dimensional covalent organic frameworks (COFs), which exhibit exceptional stability and porosity. These materials have promising applications in gas storage, catalysis, and sensing technologies.
In addition to its role in polymer chemistry, CAS No. 91-76-9 has also gained attention in the field of drug discovery. The triazine ring system is known for its ability to form hydrogen bonds and interact with biological molecules. Researchers have explored the use of this compound as a scaffold for designing bioactive molecules with potential therapeutic applications. Recent findings suggest that derivatives of 6-Phenyl-1,3,5-triazine-2,4-diamine may exhibit anti-inflammatory and anticancer properties.
The synthesis of 6-Phenyl-1,3,5-triazine-2,4-diamine typically involves multi-step reactions starting from simple precursors such as o-amino phenol or aniline derivatives. One common approach involves the condensation of o-amino phenol with cyanogen chloride or other suitable reagents under controlled conditions to form the triazine ring system. The reaction conditions are optimized to ensure high yield and purity of the final product.
Recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing CAS No. 91-76-9. For example, microwave-assisted synthesis has been reported to significantly reduce reaction time while maintaining product quality. Such methods align with current trends toward environmentally friendly chemical processes.
In terms of applications beyond materials science and pharmacology,6 PhenyL Triazine Diamine has also found use in agrochemicals and industrial catalysts. Its ability to act as a ligand in metal complexes makes it valuable for catalytic applications in organic synthesis. For instance, transition metal complexes derived from this compound have shown promise as catalysts for C-H activation reactions—a key process in modern organic chemistry.
The study of CAS No 91 76 9 continues to be an active area of research due to its structural versatility and functional diversity. Ongoing investigations focus on expanding its application scope by exploring new synthetic pathways and functionalization strategies. Future research directions include the development of stimuli-responsive materials based on this compound and its derivatives.
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